1-Hexylimidazolidine-2,4,5-trione
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Overview
Description
1-Hexylimidazolidine-2,4,5-trione is a heterocyclic compound that belongs to the imidazolidine family It is characterized by a hexyl group attached to the nitrogen atom of the imidazolidine ring, which contains three carbonyl groups at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylimidazolidine-2,4,5-trione can be synthesized through the oxidation of glycoluril using potassium persulfate as an oxidant. The reaction is typically carried out in water at 75°C for 2 hours, resulting in a white solid product that is soluble in water and ethyl acetate . The structure of the product is confirmed by various spectroscopic techniques, including IR, ESI, 1H NMR, and X-ray crystal structure determination .
Industrial Production Methods: the synthesis of related imidazolidine-2,4,5-trione derivatives often involves the use of triphosgene, amines, and oxalyl chloride under basic conditions . These methods are efficient and provide good to excellent yields of the desired products.
Chemical Reactions Analysis
Types of Reactions: 1-Hexylimidazolidine-2,4,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of glycoluril to imidazolidine-2,4,5-trione is a key reaction, with potassium persulfate serving as the oxidant .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include potassium persulfate, triphosgene, amines, and oxalyl chloride . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of other heterocyclic compounds .
Scientific Research Applications
1-Hexylimidazolidine-2,4,5-trione has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In organic chemistry, it serves as an intermediate for the synthesis of imidazo[1,2-a]pyridines, pyrazines, and pyrimidines . In medicinal chemistry, derivatives of imidazolidine-2,4,5-trione have shown potential as antitumor agents, aldose reductase inhibitors, and thymidine phosphorylase suppressors . Additionally, some derivatives exhibit high thermal stability and improved chemical resistance, making them suitable for use in advanced materials .
Mechanism of Action
The mechanism of action of 1-hexylimidazolidine-2,4,5-trione involves the oxidation of glycoluril, where the protons are first oxidized to hydroxy groups, followed by the formation of dihydroxy glycoluril, which is not stable and transforms into imidazolidine-2,4,5-trione . This compound can interact with various molecular targets and pathways, depending on its specific derivatives and applications.
Comparison with Similar Compounds
1-Hexylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as 1,3-substituted imidazolidine-2,4,5-triones. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications . For example, 1-(4-chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione has shown higher acetylcholinesterase-inhibiting activity compared to this compound .
Similar Compounds
- 1-(4-chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
- 1-(4-isopropylphenyl)-3-[(1R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
Properties
CAS No. |
105685-94-7 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-hexylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-5-6-11-8(13)7(12)10-9(11)14/h2-6H2,1H3,(H,10,12,14) |
InChI Key |
PQTADOSMPJLSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=O)NC1=O |
Origin of Product |
United States |
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